Ramoplanin A3
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Overview
Description
Ramoplanin A3 is a glycolipodepsipeptide antibiotic derived from the bacterium Actinoplanes sp. ATCC 33076. It is part of the ramoplanin complex, which includes closely related compounds such as ramoplanin A1 and ramoplanin A2. This compound is known for its potent antibacterial activity, particularly against Gram-positive bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ramoplanin A3 involves the preparation of several peptide and depsipeptide fragments, which are then coupled and cyclized to form the final compound. The general synthesis includes:
- Preparation of residues 3-9 (heptapeptide).
- Preparation of pentadepsipeptide (residues 1, 2, and 15-17).
- Preparation of pentapeptide (residues 10-14).
- Coupling of these fragments followed by cyclization to create the 49-membered aglycon core of the compound .
Industrial Production Methods
This compound is typically produced through fermentation of Actinoplanes sp. ATCC 33076. The fermentation broth is processed to isolate and purify the compound. Industrial production methods may include decoloration, adsorption, and desorption processes to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
Ramoplanin A3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Bu4NF (Tetra-n-butylammonium fluoride): Used in deprotection steps.
i-PrOH (Isopropanol): Used as a solvent.
DMF (Dimethylformamide): Used as a solvent and reagent.
Major Products Formed
The major products formed from these reactions are typically modified versions of this compound, which may have altered antibacterial properties or improved stability.
Scientific Research Applications
Ramoplanin A3 has several scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization.
Biology: Studied for its interactions with bacterial cell walls and its mechanism of action.
Industry: Used in the development of new antibiotics and antimicrobial agents.
Mechanism of Action
Ramoplanin A3 exerts its bactericidal effect by inhibiting cell wall biosynthesis. It specifically binds to and sequesters lipid intermediates I and II, preventing the action of intracellular glycosyltransferase (MurG) and other steps in the peptidoglycan assembly system. This inhibition disrupts the formation of the bacterial cell wall, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Ramoplanin A1: Another component of the ramoplanin complex with similar antibacterial properties.
Ramoplanin A2: The most abundant component of the ramoplanin complex, with a similar mechanism of action.
Uniqueness
Ramoplanin A3 is unique in its specific lipid side-chain structure, which may contribute to its distinct antibacterial activity. Unlike other antibiotics, this compound does not show cross-resistance with other antibiotics, making it a valuable option for treating multi-drug-resistant infections .
Properties
CAS No. |
81988-89-8 |
---|---|
Molecular Formula |
C120H156ClN21O40 |
Molecular Weight |
2568.1 g/mol |
IUPAC Name |
(2S)-N-[(3S,6R,9S,15S,18R,21S,24R,27S,30S,33R,36S,39R,42R,45R,48S,49S)-24,42-bis(3-aminopropyl)-27-benzyl-49-carbamoyl-3-(3-chloro-4-hydroxyphenyl)-21-[4-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyphenyl]-18,39-bis[(1R)-1-hydroxyethyl]-30-[(1S)-1-hydroxyethyl]-15,33,36,45-tetrakis(4-hydroxyphenyl)-6-methyl-9-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-hexadecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37,40,43,46-pentadecazacyclononatetracont-48-yl]-2-[[(2Z,4E)-8-methylnona-2,4-dienoyl]amino]butanediamide |
InChI |
InChI=1S/C120H156ClN21O40/c1-55(2)18-12-9-10-15-23-83(154)128-78(51-82(124)153)108(167)142-94-100(102(125)161)181-118(177)93(67-34-45-79(152)73(121)50-67)141-103(162)57(5)127-106(165)76(48-56(3)4)129-84(155)52-126-109(168)88(62-24-35-68(148)36-25-62)137-112(171)87(60(8)147)135-114(173)90(66-32-43-72(44-33-66)178-120-101(98(159)96(157)81(54-144)180-120)182-119-99(160)97(158)95(156)80(53-143)179-119)136-105(164)74(21-16-46-122)130-107(166)77(49-61-19-13-11-14-20-61)132-110(169)85(58(6)145)134-115(174)91(64-28-39-70(150)40-29-64)139-116(175)92(65-30-41-71(151)42-31-65)138-111(170)86(59(7)146)133-104(163)75(22-17-47-123)131-113(172)89(140-117(94)176)63-26-37-69(149)38-27-63/h9-11,13-15,19-20,23-45,50,55-60,74-78,80-81,85-101,119-120,143-152,156-160H,12,16-18,21-22,46-49,51-54,122-123H2,1-8H3,(H2,124,153)(H2,125,161)(H,126,168)(H,127,165)(H,128,154)(H,129,155)(H,130,166)(H,131,172)(H,132,169)(H,133,163)(H,134,174)(H,135,173)(H,136,164)(H,137,171)(H,138,170)(H,139,175)(H,140,176)(H,141,162)(H,142,167)/b10-9+,23-15-/t57-,58+,59-,60-,74-,75-,76+,77+,78+,80-,81-,85+,86-,87-,88+,89-,90+,91-,92+,93+,94+,95-,96-,97+,98+,99+,100+,101+,119-,120+/m1/s1 |
InChI Key |
CFIGZBIRUKWIED-ISYBQQJVSA-N |
Isomeric SMILES |
C[C@@H]1C(=O)N[C@H](C(=O)O[C@@H]([C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N1)CC(C)C)C2=CC=C(C=C2)O)[C@@H](C)O)C3=CC=C(C=C3)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)CCCN)CC6=CC=CC=C6)[C@H](C)O)C7=CC=C(C=C7)O)C8=CC=C(C=C8)O)[C@@H](C)O)CCCN)C9=CC=C(C=C9)O)NC(=O)[C@H](CC(=O)N)NC(=O)/C=C\C=C\CCC(C)C)C(=O)N)C1=CC(=C(C=C1)O)Cl |
Canonical SMILES |
CC1C(=O)NC(C(=O)OC(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N1)CC(C)C)C2=CC=C(C=C2)O)C(C)O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)CCCN)CC6=CC=CC=C6)C(C)O)C7=CC=C(C=C7)O)C8=CC=C(C=C8)O)C(C)O)CCCN)C9=CC=C(C=C9)O)NC(=O)C(CC(=O)N)NC(=O)C=CC=CCCC(C)C)C(=O)N)C1=CC(=C(C=C1)O)Cl |
Origin of Product |
United States |
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